molecular formula C25H39ClNPPd B12057053 Neopentyl-tBu2P Pd G2

Neopentyl-tBu2P Pd G2

Cat. No.: B12057053
M. Wt: 526.4 g/mol
InChI Key: PXLUPGKCEDDMQK-UHFFFAOYSA-M
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Description

Neopentyl-tBu₂P Pd G2 is a palladium-based transition metal catalyst widely used in cross-coupling reactions, hydrogenation, and other organometallic transformations. These catalysts typically feature bulky phosphine ligands (e.g., neopentyl and tert-butyl groups) that enhance steric hindrance, improving selectivity and stability in catalytic cycles .

Key properties of Neopentyl(t-Bu)₂P Pd G3 (as a closely related compound) include:

  • Molecular Formula: C₂₆H₄₂NO₃PPdS
  • Molecular Weight: 586.08 g/mol
  • Purity: ≥95%
  • Storage: Requires argon-filled environments to prevent oxidation .

Properties

Molecular Formula

C25H39ClNPPd

Molecular Weight

526.4 g/mol

IUPAC Name

chloropalladium(1+);ditert-butyl(2,2-dimethylpropyl)phosphane;2-phenylaniline

InChI

InChI=1S/C13H29P.C12H10N.ClH.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h10H2,1-9H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

PXLUPGKCEDDMQK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

Preparation Methods

  • Neopentyl-tBu2P Pd G2 can be synthesized using various methods, including:
    • Buchwald-Hartwig cross coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Hiyama coupling
    • Heck reaction
  • The specific synthetic routes and reaction conditions may vary depending on the desired application.
  • Chemical Reactions Analysis

    • Neopentyl-tBu2P Pd G2 participates in several types of reactions:

        Buchwald-Hartwig Cross Coupling: Forms C-N bonds.

        Suzuki-Miyaura Coupling: Creates C-C bonds.

        Stille Coupling: Involves C-Sn bond formation.

        Sonogashira Coupling: Generates C-C triple bonds.

        Negishi Coupling: Forms C-Zn bonds.

        Hiyama Coupling: Involves C-Si bond formation.

        Heck Reaction: Yields C-C double bonds.

    • Common reagents include aryl halides, boronic acids, and organostannanes.
  • Scientific Research Applications

    • Neopentyl-tBu2P Pd G2 finds applications in:

        Organic Synthesis: Facilitates the construction of complex organic molecules.

        Medicinal Chemistry: Used in drug discovery and development.

        Materials Science: Enables the synthesis of functional materials.

        Catalysis: Enhances efficiency in chemical transformations.

  • Mechanism of Action

    • As a catalyst, Neopentyl-tBu2P Pd G2 activates substrates by coordinating with them.
    • It promotes bond formation through oxidative addition, transmetalation, and reductive elimination steps.
    • The exact molecular targets and pathways depend on the specific reaction.
  • Comparison with Similar Compounds

    Table 1: Comparative Analysis of Palladium Catalysts

    Property Neopentyl(t-Bu)₂P Pd G3 Pd(PPh₃)₄ (Tetrakis) Pd(OAc)₂ (Palladium Acetate)
    Ligand Type Bulky phosphine (neopentyl, t-Bu) Triphenylphosphine Acetate
    Steric Hindrance High Moderate Low
    Thermal Stability High (argon storage required) Moderate Low (air-sensitive)
    Catalytic Activity Selective for hindered substrates Broad applicability Limited to specific conditions
    Typical Applications Cross-coupling, hydrogenation Suzuki-Miyaura reactions Heck reactions

    Key Findings:

    Ligand Effects : Neopentyl(t-Bu)₂P Pd G3’s bulky ligands confer superior stability and selectivity compared to Pd(PPh₃)₄, which suffers from ligand dissociation under harsh conditions .

    Reactivity Trade-offs : While Pd(OAc)₂ is cost-effective and versatile, its low steric protection limits its use in sterically demanding reactions, unlike Neopentyl(t-Bu)₂P Pd G3 .

    Industrial Relevance : Neopentyl(t-Bu)₂P Pd G3 is prioritized for high-value pharmaceutical synthesis due to its reproducibility and purity (≥95%), whereas Pd(PPh₃)₄ remains popular in academic settings for its lower cost .

    Q & A

    Basic: What experimental protocols are recommended for synthesizing Neopentyl-tBu2P Pd G2 with high purity?

    Methodological Answer:
    Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., Schlenk line techniques). Key steps include:

    • Pre-treatment of palladium precursors (e.g., Pd(0) or Pd(II) complexes) with neopentyl and tBu2P ligands in anhydrous solvents like toluene or THF.
    • Monitoring reaction progress via <sup>31</sup>P NMR spectroscopy to confirm ligand coordination .
    • Purification via recrystallization or column chromatography, followed by characterization using X-ray crystallography and elemental analysis to verify purity (>95%) .

    Basic: What analytical techniques are critical for structural characterization of Neopentyl-tBu2P Pd G2?

    Methodological Answer:
    A multi-technique approach is essential:

    • X-ray Diffraction (XRD): Resolves bond lengths and angles, confirming the geometry of the Pd center and ligand arrangement .
    • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify organic ligand environments; <sup>31</sup>P NMR tracks phosphine coordination states .
    • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, ensuring no ligand dissociation during analysis .

    Advanced: How can researchers design experiments to elucidate the catalytic mechanism of Neopentyl-tBu2P Pd G2 in cross-coupling reactions?

    Methodological Answer:
    Mechanistic studies require:

    • Kinetic Profiling: Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
    • Isotopic Labeling: Use deuterated substrates or <sup>13</sup>C-labeled ligands to trace reaction pathways via NMR or GC-MS .
    • Computational Modeling: Pair experimental data with DFT calculations to map transition states and electronic effects of the neopentyl/tBu2P ligands .

    Advanced: How should researchers address contradictory data in catalytic performance studies (e.g., variable turnover numbers)?

    Methodological Answer:
    Contradictions often arise from uncontrolled variables:

    • Reaction Condition Screening: Systematically test solvent polarity, temperature, and base strength to isolate factors affecting catalyst stability .
    • Statistical Analysis: Apply ANOVA or multivariate regression to identify correlations between ligand steric/electronic parameters and catalytic efficiency .
    • In Situ Spectroscopy: Use IR or Raman to detect transient intermediates or catalyst decomposition pathways under operational conditions .

    Basic: What are the best practices for handling and storing Neopentyl-tBu2P Pd G2 to prevent degradation?

    Methodological Answer:

    • Storage: Keep under argon or nitrogen in flame-dried glassware at −20°C to minimize oxidation or ligand dissociation.
    • Solvent Selection: Use degassed, anhydrous solvents (e.g., THF, dichloromethane) for solubility without side reactions .
    • Stability Testing: Conduct periodic <sup>31</sup>P NMR checks to detect decomposition; discard batches showing >5% impurity .

    Advanced: What computational strategies can predict the electronic properties of Neopentyl-tBu2P Pd G2 for catalyst optimization?

    Methodological Answer:

    • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and ligand donation/backdonation effects .
    • Molecular Dynamics (MD): Simulate ligand flexibility under reaction conditions to optimize steric bulk for substrate access .
    • Docking Studies: Model substrate-catalyst interactions to predict regioselectivity in cross-coupling reactions .

    Advanced: How can reproducibility challenges in Neopentyl-tBu2P Pd G2-based catalysis be mitigated?

    Methodological Answer:

    • Batch Consistency: Implement strict quality control via ICP-MS for palladium content and HPLC for ligand ratio verification .
    • Open Data Practices: Share raw crystallographic data (e.g., CIF files) and reaction logs in repositories like Zenodo for peer validation .
    • Collaborative Validation: Cross-test catalysts in independent labs to confirm performance metrics under standardized protocols .

    Advanced: What methodologies are effective for evaluating ligand effects (neopentyl vs. tBu2P) on Pd G2’s reactivity?

    Methodological Answer:

    • Ligand Swap Experiments: Compare catalytic activity with analogous complexes (e.g., replacing tBu2P with Cy3P) to isolate electronic contributions .
    • Steric Parameter Analysis: Use Tolman’s cone angles or buried volume (%Vbur) calculations to quantify ligand steric effects .
    • Catalyst Poisoning Tests: Introduce competing ligands (e.g., PPh3) to assess ligand lability during catalysis .

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